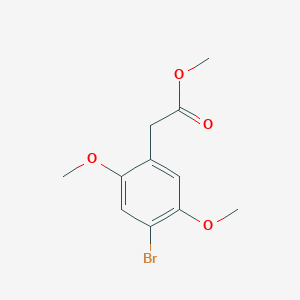
2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde is a chemical compound that features a thiazole ring substituted with a difluoromethyl group and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde typically involves the introduction of the difluoromethyl group onto a thiazole ring. One common method is the reaction of a thiazole derivative with a difluoromethylating agent under controlled conditions. For example, the use of difluorocarbene reagents has been reported to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. The use of metal-based catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under appropriate conditions.
Major Products:
Oxidation: Formation of 2-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid.
Reduction: Formation of 2-(Difluoromethyl)-1,3-thiazole-5-methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can act as a bioisostere, mimicking the properties of other functional groups such as hydroxyl or thiol groups. This allows the compound to engage in hydrogen bonding and other interactions with biological targets, potentially affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)-1,3-thiazole-5-carbaldehyde
- 2-(Chloromethyl)-1,3-thiazole-5-carbaldehyde
- 2-(Methyl)-1,3-thiazole-5-carbaldehyde
Comparison: 2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its trifluoromethyl analog, the difluoromethyl group is less electron-withdrawing, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the difluoromethyl group can form stronger hydrogen bonds compared to the chloromethyl or methyl groups, enhancing its potential biological activity .
Propriétés
Formule moléculaire |
C5H3F2NOS |
|---|---|
Poids moléculaire |
163.15 g/mol |
Nom IUPAC |
2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H3F2NOS/c6-4(7)5-8-1-3(2-9)10-5/h1-2,4H |
Clé InChI |
FOMJAABIHVFCND-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)C(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


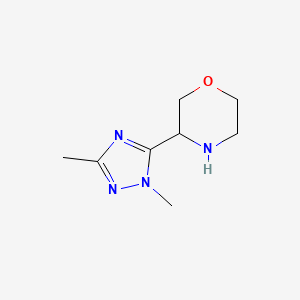
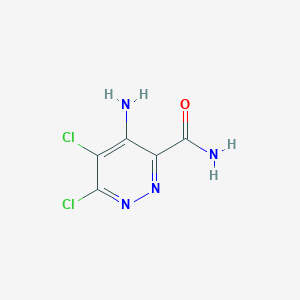
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane](/img/structure/B13494906.png)
![Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13494911.png)

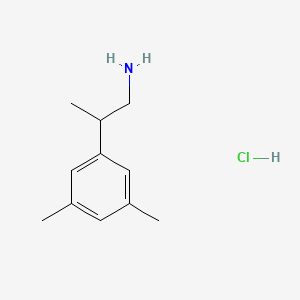
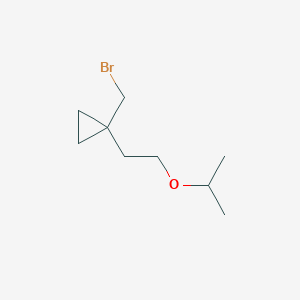


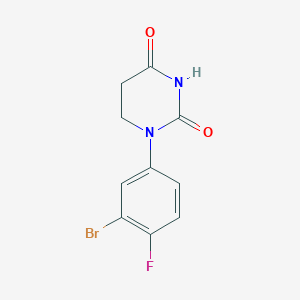
![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
![1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13494978.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)
